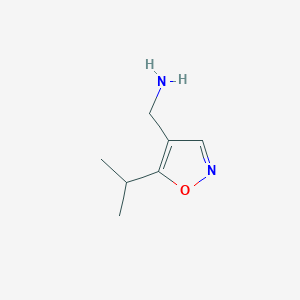![molecular formula C13H18N4 B13438829 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13438829.png)
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrrolidine and imidazopyridine moietiesThe presence of the pyrrolidine ring enhances its pharmacophore space, contributing to its stereochemistry and three-dimensional coverage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an aldehyde, followed by cyclization with a suitable reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated imidazopyridine derivatives.
Aplicaciones Científicas De Investigación
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the binding affinity and selectivity of the compound, while the imidazopyridine core can interact with various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(pyrrolidin-2-yl)pyridine: Shares the pyrrolidine and pyridine moieties but lacks the imidazole ring.
5-(indol-2-yl)pyrazolo[3,4-b]pyridine: Contains a pyrazolo and pyridine ring but differs in the substitution pattern.
Uniqueness
3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to the combination of its imidazopyridine core and pyrrolidine ring, which provides a distinct three-dimensional structure and pharmacophore space. This uniqueness enhances its potential as a versatile scaffold in drug discovery .
Propiedades
Fórmula molecular |
C13H18N4 |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-propan-2-yl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-9(2)17-12(10-5-7-14-8-10)16-11-4-3-6-15-13(11)17/h3-4,6,9-10,14H,5,7-8H2,1-2H3 |
Clave InChI |
PBTOXOXUAUZKQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NC2=C1N=CC=C2)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)

![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

![[4-(2-Pyridin-2-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13438790.png)

![2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)


![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
![1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate](/img/structure/B13438837.png)
